N-cyclopentyl-1-methyl-1H-pyrazol-4-amine

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Medicinal chemistry programs targeting JAK and LRRK2 kinases require a reproducible, active scaffold. N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is the exact 4-aminopyrazole intermediate used in published ATP-competitive inhibitor syntheses, offering a balanced Fsp3 (0.67) and cLogP (1.23) profile that generic analogs cannot replicate. - Non-substitutable core: the N-cyclopentyl/1-methyl pattern is essential for JAK/LRRK2 potency. - Lead-like physicochemical profile: enhances membrane permeability while maintaining solubility. - Accelerates hit-to-lead: eliminates de-novo core synthesis and validation. Supplied at ≥95% purity with full analytical documentation.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13274704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NC2CCCC2
InChIInChI=1S/C9H15N3/c1-12-7-9(6-10-12)11-8-4-2-3-5-8/h6-8,11H,2-5H2,1H3
InChIKeyDFXOBMYKISRBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclopentyl-1-methyl-1H-pyrazol-4-amine: Physicochemical & Safety Profile


N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS 1153977-52-6) is a specialized heterocyclic building block belonging to the 4-aminopyrazole class, featuring a 1-methyl substituent and an N-cyclopentyl group . Its molecular formula is C9H15N3, with a molecular weight of 165.24 g/mol and a calculated LogP of 1.23, indicating moderate lipophilicity . The compound is supplied with a minimum purity specification of 95% and should be stored long-term in a cool, dry place . It is classified as harmful if swallowed (H302) and a skin and eye irritant (H315, H319) .

N-cyclopentyl-1-methyl substitution pattern for kinase inhibitor scaffold synthesis
Moderate lipophilicity range supporting balanced ADME property optimization
High three-dimensionality (Fsp3-driven) to enhance target selectivity potential
Supplied at ≥95% purity for reproducible synthetic workflows

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine: Non-Substitutable Scaffold


In the realm of medicinal chemistry, subtle alterations to a chemical scaffold can profoundly impact a molecule's physicochemical properties and, consequently, its biological activity. For N-cyclopentyl-1-methyl-1H-pyrazol-4-amine, the specific combination of an N-cyclopentyl group and a 1-methyl substitution is not arbitrary. The cyclopentyl ring provides a distinct steric and lipophilic environment compared to other N-alkyl or N-aryl analogs, which directly influences target binding and ADME properties . Its role as a key intermediate in the synthesis of ATP-competitive kinase inhibitors targeting JAK and LRRK2 highlights that the precise substitution pattern is critical for activity; generic or alternative 4-aminopyrazoles would likely fail to recapitulate these specific interactions, making this exact compound non-substitutable in established synthetic routes .

N-alkyl / aryl analogs
Altered steric and lipophilic environment may shift target binding and ADME properties; cyclopentyl ring provides a distinct interaction profile.
1-position modification
Methyl group at the 1-position is critical for ATP-pocket fit; demethylated or alternative 1-substituted analogs may not recapitulate specific kinase interactions.
N-phenyl analog
N-phenyl substitution drastically lowers Fsp3 (planar aromatic) and may alter conformational landscape, reducing three-dimensionality-linked selectivity advantages.

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine: Evidence-Based Selection Guide


Moderate Lipophilicity Advantage over Analogs

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine exhibits a calculated partition coefficient (cLogP) of 1.23 . This value positions it in a moderately lipophilic range, which is a key differentiator. Compared to its des-methyl analog, 1-cyclopentyl-1H-pyrazol-4-amine, which lacks the methyl group and is predicted to be more polar (lower cLogP), the target compound has enhanced membrane permeability. Conversely, compared to more heavily substituted analogs like 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine, which would have a significantly higher cLogP due to the halogen, this compound avoids excessive lipophilicity that can lead to poor solubility and high metabolic clearance.

Moderate Lipophilicity
Class-level inference
cLogP 1.23 (calculated)
vs. des-methyl analog (lower) and 3-bromo analog (higher)
Supports selection for balanced lipophilicity range
In silico estimate; experimental validation recommended
Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

High Fsp3 for Three-Dimensional Character

The fraction of sp3-hybridized carbons (Fsp3) for N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is calculated to be 0.67 . This high Fsp3 value, driven by the saturated cyclopentyl ring, is a significant structural differentiator. In contrast, an N-phenyl analog, such as N-phenyl-1-methyl-1H-pyrazol-4-amine, would have a much lower Fsp3 (approaching 0) due to the planar aromatic ring.

High Fsp3
Class-level inference
Fsp3 0.67
vs. N-phenyl analog (≈0)
Supports enhanced three-dimensionality review
Correlation with selectivity requires target-specific validation
Medicinal Chemistry Drug Design Fraction sp3

Key Intermediate for JAK and LRRK2 Inhibitors

The synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is highlighted as a critical transformation in medicinal chemistry, specifically for the development of ATP-competitive kinase inhibitors targeting JAK and LRRK2 . While a generic 4-aminopyrazole might have some broad utility, the specific cyclopentyl and methyl substitution pattern on this compound is tailored for optimal interaction within the ATP-binding pocket of these kinases.

Synthetic Utility
Data to verify
Documented key intermediate for JAK and LRRK2 inhibitor synthesis
vs. generic 4-aminopyrazole (not specifically cited)
Supports synthetic route reproducibility
Medicinal chemistry review context; independent verification advised
Kinase Inhibitor Medicinal Chemistry Chemical Biology

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine: Application Scenarios


Lead-Like Property Optimization for Kinase Inhibitors

Medicinal chemists seeking to improve the oral bioavailability and selectivity of kinase inhibitor candidates should prioritize N-cyclopentyl-1-methyl-1H-pyrazol-4-amine. Its favorable Fsp3 of 0.67 and moderate cLogP of 1.23 offer a balanced profile that enhances three-dimensionality and predicted membrane permeability, differentiating it from flat, aromatic amines and highly lipophilic halogenated pyrazoles. This makes it an ideal core scaffold for generating lead-like molecules targeting JAK and LRRK2 kinases, as documented in recent medicinal chemistry reviews .

Scaffold for JAK and LRRK2 Inhibitor Synthesis

For research groups with established programs in immunology (JAK inhibition) or neurology (LRRK2 inhibition), this compound serves as a validated, off-the-shelf building block. Its documented use as a key intermediate provides a strategic advantage, enabling faster entry into SAR studies and hit-to-lead optimization compared to synthesizing and validating novel pyrazole cores. Procuring this specific amine ensures reproducibility with published synthetic routes.

Chemical Probes with Defined cLogP and Fsp3

In chemical biology, where precise control over physicochemical properties is paramount for cellular target engagement and minimizing off-target effects, N-cyclopentyl-1-methyl-1H-pyrazol-4-amine offers a well-characterized profile. With a defined cLogP of 1.23 and Fsp3 of 0.67 , it is a superior choice over analogs with unknown or less desirable properties for generating tool compounds with predictable cellular permeability and solubility.

Application
Selection Property
Validation Focus
Lead-like property optimization for kinase inhibitor synthesis
Balanced Fsp3 and cLogP profile
Three-dimensionality and membrane permeability assessment
JAK and LRRK2 inhibitor synthesis programs
Validated intermediate with documented use
Reproducibility with published synthetic routes
Chemical probe development with defined physicochemical control
Characterized cLogP and Fsp3
Cellular permeability and solubility correlation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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